molecular formula C7H16N2O2S B1452738 N,N-dimethylpiperidine-4-sulfonamide CAS No. 956075-49-3

N,N-dimethylpiperidine-4-sulfonamide

Cat. No.: B1452738
CAS No.: 956075-49-3
M. Wt: 192.28 g/mol
InChI Key: VEKJGNCAFNCLJJ-UHFFFAOYSA-N
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Description

It is a sulfonamide derivative of piperidine, a heterocyclic organic compound commonly used in medicinal chemistry. The compound’s structure includes a piperidine ring substituted with a sulfonamide group and two methyl groups on the nitrogen atom.

Scientific Research Applications

N,N-dimethylpiperidine-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for “N,N-dimethylpiperidine-4-sulfonamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpiperidine-4-sulfonamide typically involves the reaction of piperidine with sulfonyl chloride in the presence of a base, followed by N-methylation. One common method includes:

    Reaction of Piperidine with Sulfonyl Chloride: Piperidine is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. This step forms the piperidine sulfonamide intermediate.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine-4-sulfonamide: Similar structure but with only one methyl group on the nitrogen atom.

    Piperidine-4-sulfonamide: Lacks the N-methyl groups, making it less hydrophobic and potentially less bioavailable.

Uniqueness

N,N-dimethylpiperidine-4-sulfonamide is unique due to its dual methyl groups on the nitrogen atom, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its effectiveness as an enzyme inhibitor and its potential therapeutic applications .

Properties

IUPAC Name

N,N-dimethylpiperidine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJGNCAFNCLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675487
Record name N,N-Dimethylpiperidine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956075-49-3
Record name N,N-Dimethylpiperidine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of an amine such as dimethylamine (4.72 mmol) and sodium hydride (4.72 mmol) in N,N-dimethylformamide (10 ml) was stirred for five minutes at room temperature. Then phenylmethyl 4-(chlorosulfonyl)-1-piperidinecarboxylate (1.60 mmol) was added to the reaction mixture and stirred at 100° C. for 3 hours. The reaction mixture was poured into water (25 ml) and extracted with ethyl acetate (3×25 ml). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound (410 mg, 80% yield) as an off-white solid. MS(ES)+ m/e 327.1 [M+H]+.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.72 mmol
Type
reactant
Reaction Step One
Quantity
4.72 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of phenylmethyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate (1.19 mmol) and 10% wt palladium/carbon (0.09 mmol) in methanol (10 ml) was vacuum pumped and back-filled with nitrogen three times. The nitrogen atmosphere was then replaced with hydrogen via a balloon and the reaction stirred for 1 hour at ambient temperature. The reaction was then filtered through a pad of celite and concentrated to give the title compound (200 mg, 87% yield), which was used directly in the next reaction without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.33 (bs, 1H) 3.30-3.22 (m, 1H) 2.96 (d, J=12.13, 2H) 2.84 (s, 6H) 2.46 (td, J=2.53, 12.38, 2H) 1.80 (d, J=12.13, 2H) 1.46 (qt, J=4.17, 12.34, 2H)
Quantity
1.19 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.09 mmol
Type
catalyst
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethylpiperidine-4-sulfonamide
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Reactant of Route 6
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